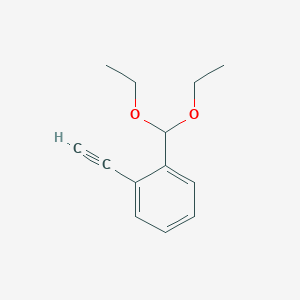![molecular formula C16H11I B14678204 (1E)-1-[(4-iodophenyl)methylene]indene CAS No. 28439-94-3](/img/structure/B14678204.png)
(1E)-1-[(4-iodophenyl)methylene]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-[(4-iodophenyl)methylene]indene: is an organic compound that features an indene core with a 4-iodophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(4-iodophenyl)methylene]indene typically involves the reaction of 4-iodobenzaldehyde with indene in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1E)-1-[(4-iodophenyl)methylene]indene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or alkanes.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (1E)-1-[(4-iodophenyl)methylene]indene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It can be used as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (1E)-1-[(4-iodophenyl)methylene]indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Indene: The parent compound of (1E)-1-[(4-iodophenyl)methylene]indene, used in the synthesis of various organic molecules.
4-Iodobenzaldehyde: A key starting material for the synthesis of this compound.
Other Substituted Indenes: Compounds with different substituents on the indene core, which may exhibit different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the indene core and the 4-iodophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
28439-94-3 |
|---|---|
Formule moléculaire |
C16H11I |
Poids moléculaire |
330.16 g/mol |
Nom IUPAC |
(1E)-1-[(4-iodophenyl)methylidene]indene |
InChI |
InChI=1S/C16H11I/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H/b14-11+ |
Clé InChI |
QWBBBEJLPJVFIO-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)I |
SMILES canonique |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)

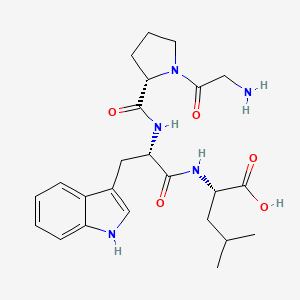
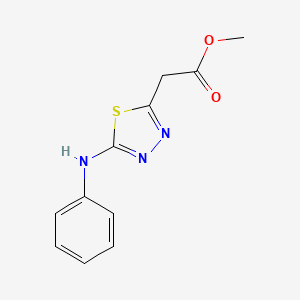

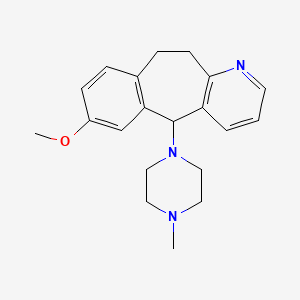

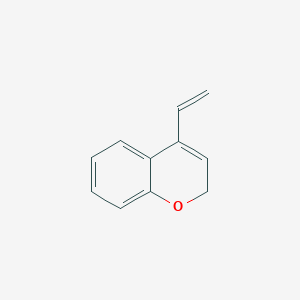
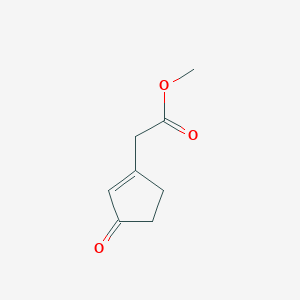
![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
